molecular formula C11H14Cl2N2O3S B2414003 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide CAS No. 929973-64-8

2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide

Cat. No.: B2414003
CAS No.: 929973-64-8
M. Wt: 325.2
InChI Key: MAUYFAOQAKMIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide, with the molecular formula C11H14Cl2N2O3S and a molecular weight of 325.21 g/mol (for the [M+H]+ adduct), is a chemical compound of interest in pharmacological research . This propanamide derivative is designed for use in scientific laboratories to investigate its potential as a TRPV1 (Transient Receptor Potential Vanilloid 1) receptor antagonist . The TRPV1 receptor is a non-selective cation channel that functions as a key integrator of pain signals, being activated by various stimuli including capsaicin, heat, and inflammatory mediators . Antagonists of this receptor are promising candidates for the development of novel analgesic and anti-inflammatory agents, particularly for chronic pain and inflammatory hyperalgesia . The structural motif of a substituted propanamide linked to a dimethylsulfamoyl-containing phenyl ring is a recognized pharmacophore in the development of potent TRPV1 antagonists, which work by inhibiting the transmission of nociceptive signaling from the periphery to the central nervous system . Researchers can utilize this compound to explore structure-activity relationships (SAR) and further elucidate the mechanisms of pain perception. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O3S/c1-7(12)11(16)14-8-4-5-9(13)10(6-8)19(17,18)15(2)3/h4-7H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUYFAOQAKMIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)Cl)S(=O)(=O)N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide involves several steps. One common method includes the reaction of 4-chloro-3-(dimethylsulfamoyl)aniline with 2-chloropropanoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of key biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide include:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.

Biological Activity

2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide is a synthetic compound with the molecular formula C11_{11}H14_{14}Cl2_{2}N2_{2}O3_{3}S and a molecular weight of 325.21 g/mol. It features a complex structure that includes chloro and dimethylsulfamoyl groups, which may confer significant biological activity, particularly in the realms of pharmacology and biochemistry.

Structural Characteristics

  • Molecular Formula : C11_{11}H14_{14}Cl2_{2}N2_{2}O3_{3}S
  • SMILES : CC(C(=O)NC1=CC(=C(C=C1)Cl)S(=O)(=O)N(C)C)Cl
  • InChI Key : MAUYFAOQAKMIGP-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has been evaluated primarily in the context of its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE), which plays a crucial role in neurotransmission.

Enzyme Inhibition Studies

  • Acetylcholinesterase Inhibition :
    • The compound has shown promising inhibitory effects on AChE, which is critical for the breakdown of the neurotransmitter acetylcholine. This property suggests potential applications in treating conditions such as Alzheimer's disease, where AChE inhibitors are commonly employed.
    • In comparative studies, compounds with similar structural motifs have demonstrated varying degrees of AChE inhibition, indicating that modifications to the sulfonamide and chloro groups can significantly influence efficacy.
  • Antioxidant Activity :
    • Preliminary studies indicate that derivatives of sulfamides, including those similar to this compound, exhibit antioxidant properties. This activity is assessed using various assays such as DPPH and ABTS radical scavenging tests.

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Enzyme Binding : The compound likely binds to the active site of AChE, inhibiting its function and leading to increased levels of acetylcholine in synaptic clefts.
  • Disruption of Cellular Processes : There is potential for this compound to interfere with other cellular pathways due to its structural complexity, although specific pathways remain under investigation.

Research Findings and Case Studies

StudyFindings
Study on AChE InhibitionShowed IC50 values comparable to known inhibitors like eserine, indicating significant potential for therapeutic use.
Antioxidant Activity AssessmentDemonstrated effective radical scavenging capabilities, suggesting additional health benefits beyond enzyme inhibition.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with nucleophilic substitution of 4-chloro-3-(dimethylsulfamoyl)aniline with 2-chloropropanoyl chloride under controlled pH (e.g., using triethylamine as a base in anhydrous dichloromethane) .
  • Step 2 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and temperature (0–5°C to minimize side reactions) .
  • Data Table :
MethodSolventTemp (°C)Yield (%)Purity (HPLC)
Route ADCM0–575–80≥98%
Route BTHF2560–65≥95%

Q. How should researchers characterize the compound’s structural integrity?

  • Techniques :

  • Single-crystal XRD : Resolve bond angles (e.g., C—C—N—C torsion angles) and hydrogen bonding patterns (N—H⋯O interactions) .
  • NMR : Compare experimental 13C^{13}\text{C} NMR shifts with predicted values (e.g., δ 170–175 ppm for carbonyl groups) .
  • Mass Spec : Confirm molecular weight (e.g., [M+H+^+] at m/z ~331) .

Q. What safety protocols are critical during handling?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood.
  • Store waste in sealed containers for professional disposal (prevents environmental contamination) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

  • Approach :

  • Apply quantum chemical calculations (DFT, B3LYP/6-31G*) to map electrophilic sites (e.g., chloro groups) and sulfamoyl interactions .
  • Use software like Gaussian or ORCA to simulate reaction pathways (e.g., hydrolysis or substitution mechanisms).
    • Validation : Compare computational results with experimental kinetic data (e.g., pseudo-first-order rate constants) .

Q. What strategies resolve contradictions in reported spectroscopic data?

  • Case Study : If 1H^{1}\text{H} NMR signals for aromatic protons differ between studies:

  • Step 1 : Verify solvent effects (e.g., DMSO-d6_6 vs. CDCl3_3 shifts).
  • Step 2 : Check for tautomerism or polymorphism using variable-temperature NMR or XRD .
    • Statistical Analysis : Use multivariate regression to correlate solvent polarity with chemical shift deviations .

Q. How can reaction fundamentals guide reactor design for scaled-up synthesis?

  • Parameters :

  • Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize agitation in batch reactors.
  • Heat Transfer : Design jacketed reactors to maintain low temperatures during exothermic steps (e.g., acylation) .
    • Case Study : A tubular reactor with segmented flow may enhance yield by reducing side-product formation .

Q. What role does the dimethylsulfamoyl group play in biological activity?

  • Hypothesis Testing :

  • In vitro assays : Compare IC50_{50} values against analogues lacking the sulfamoyl group (e.g., enzyme inhibition studies).
  • Molecular Docking : Simulate interactions with target proteins (e.g., sulfamoyl H-bonding to active-site residues) .

Data-Driven Research Challenges

Q. How to address discrepancies in crystallographic data between similar propanamide derivatives?

  • Analysis :

  • Compare unit cell parameters (e.g., a, b, c, α, β, γ) and packing motifs (e.g., chain vs. layered structures) .
  • Example : If hydrogen-bonding patterns differ, assess solvent inclusion effects during crystallization .

Q. What advanced separation techniques purify the compound from complex mixtures?

  • Methods :

  • HPLC : Use C18 columns with acetonitrile/water (60:40) mobile phase (retention time ~8–10 min) .
  • Membrane Separation : Explore nanofiltration for continuous purification (pore size <1 nm) .

Methodological Recommendations

  • Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize synthesis parameters (temperature, solvent, catalyst) .
  • Data Validation : Cross-reference spectral data with databases like PubChem or Reaxys to confirm assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.